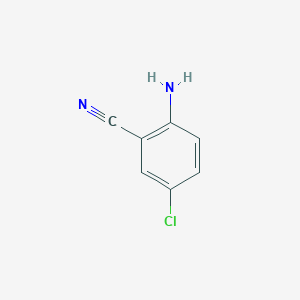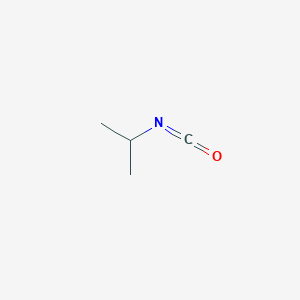
Allyl o-i-propylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl o-i-propylphenyl ether: is an organic compound characterized by the presence of an allyl group attached to an o-i-propylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Claisen Rearrangement: This method involves the thermal rearrangement of allyl phenyl ethers to form β-aryl allyl ethers.
Industrial Production Methods: Industrial production of Allyl o-i-propylphenyl ether typically involves large-scale application of the Williamson Ether Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO_4, OsO_4, CrO_3/Pyridine
Reduction: H_2/Ni, H_2/Rh, LiAlH_4, NaBH_4
Substitution: LiAlH_4, NaBH_4, RLi, RMgX
Major Products Formed:
Oxidation: Epoxides, Diols
Reduction: Alcohols
Substitution: Various substituted ethers and alcohols
Scientific Research Applications
Mechanism of Action
The mechanism of action of Allyl o-i-propylphenyl ether primarily involves the Claisen rearrangement. This reaction takes place through a concerted mechanism in which a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .
Comparison with Similar Compounds
Similar Compounds
- Allyl phenyl ether
- Allyl vinyl ether
- o-Allylphenol
Comparison
- Allyl phenyl ether : Similar in structure but lacks the i-propyl group, making it less sterically hindered and potentially more reactive in certain reactions .
- Allyl vinyl ether : Contains a vinyl group instead of a phenyl group, leading to different reactivity and applications .
- o-Allylphenol : The product of the Claisen rearrangement of Allyl o-i-propylphenyl ether, it has different chemical properties and applications due to the presence of a hydroxyl group .
This compound is unique due to the presence of both an allyl group and an o-i-propylphenyl ether moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
1-propan-2-yl-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGNSUOVSGTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252664 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-58-5 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)








